ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Indole-3-carboxylate screening hits often lack orthogonal functionality for crystallographic phasing and downstream diversification, forcing researchers to invest in separate heavy-atom derivatization or resynthesis of analogs. This compound resolves both bottlenecks through its 4-bromobenzoyl ester: • Anomalous scattering (f'' ≈ 7.4 e⁻ at Cu Kα) enables experimental SAD/MAD phasing of protein-ligand co-crystals without selenomethionine labeling. • Aryl-Br undergoes Pd-catalyzed Suzuki-Miyaura coupling ~100× faster than Ar-Cl, enabling rapid parallel SAR library synthesis from a single intermediate. • Aligns with the DP receptor antagonist pharmacophore (US 8,623,903 B2); logP 5.27 supports passive membrane permeability for cell-based assays. 107 mg in stock; ships within ~1 week. DMSO stock preparation at 10-30 mM recommended.

Molecular Formula C21H20BrNO4
Molecular Weight 430.3 g/mol
Cat. No. B11659067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate
Molecular FormulaC21H20BrNO4
Molecular Weight430.3 g/mol
Structural Identifiers
SMILESCCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OCC)C
InChIInChI=1S/C21H20BrNO4/c1-4-23-13(3)19(21(25)26-5-2)17-12-16(10-11-18(17)23)27-20(24)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3
InChIKeyVNBZCTIQQSKDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 107 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate: Procurement-Grade Profile


Ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate (ChemDiv Compound ID 3541-0936; molecular formula C₂₁H₂₀BrNO₄; MW 430.3 g/mol) is an achiral, fully synthetic indole-3-carboxylate derivative bearing a 4-bromobenzoyl ester at the indole C5 position . The compound is available as a screening-grade small molecule from the ChemDiv discovery chemistry library (current stock: 106 mg, ship time: ~1 week) . Computed physicochemical parameters include logP 5.27, logD₇.₄ 5.27, logSw −5.46, hydrogen bond acceptor count 6, and topological polar surface area 42.57 Ų . These properties place it within drug-like chemical space, making it suitable for hit identification, lead optimization, and pharmacological probe development campaigns.

Screening-grade compound from discovery chemistry library
Computed drug-like physicochemical profile within Lipinski space
Aryl bromide provides heavy-atom marker for X-ray phasing and cross-coupling handle for library synthesis

Why Structural Analogs Cannot Replace This Compound in Procurement


Indole-3-carboxylate derivatives bearing a 5-benzoyloxy substituent constitute a structurally heterogeneous class where subtle variations in the aryl acyl group—particularly halogen identity, ring position, and N-substituent—produce quantifiable differences in lipophilicity, solubility, molecular recognition, and synthetic tractability. The target compound's 4-bromobenzoyl ester imparts a distinct logP elevation (Δ ≈ 0.5–0.9 log units) relative to its unsubstituted benzoyl analog (CAS 102475-14-9) and its 4-chloro congener , altering membrane permeability and protein binding profiles. The bromine atom additionally serves as a heavy-atom marker for X-ray crystallographic phasing [1] and as a competent leaving group for palladium-catalyzed cross-coupling reactions [2], roles that cannot be fulfilled by the chloro, fluoro, methyl, or unsubstituted analogs. Generic substitution within this series therefore risks loss of these orthogonal functionalities, potentially compromising experimental outcomes in crystallography, medicinal chemistry optimization, or chemoproteomic probe design. The quantitative evidence in Section 3 substantiates these differentiation claims.

Lipophilicity & Permeability Shift
4-Bromobenzoyl ester increases lipophilicity relative to unsubstituted or chloro analogs; this shift may alter membrane permeability and protein binding, potentially affecting assay outcomes.
Crystallographic Phasing Inadequacy
Bromine provides anomalous scattering signal for experimental phasing in X-ray crystallography; chloro and unsubstituted analogs offer insufficient signal, limiting their utility in co-crystal structure determination.
Diversification Handle Loss
Aryl bromide enables palladium-catalyzed cross-coupling for analog library synthesis; the chloro analog reacts more slowly, and the unsubstituted analog lacks a coupling handle, restricting downstream diversification.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Elevation vs. Unsubstituted Benzoyl Analog

The target compound exhibits a calculated logP of 5.27 (logD₇.₄ = 5.27) as reported on the ChemDiv product datasheet . The unsubstituted benzoyl analog, ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate (CAS 102475-14-9; MW 351.4), lacks the bromine substituent and is predicted to have a logP approximately 0.5–0.9 units lower based on the established aromatic halogen π contribution [1]. This lipophilicity differential directly impacts predicted membrane permeability, plasma protein binding, and nonspecific binding profiles in biochemical assays.

Lipophilicity Shift
Class-level inference
logP 5.27 (target) vs. ~4.4–4.7 (unsubstituted analog); Δ ≈ +0.5–0.9
May alter membrane permeability and intracellular target access; differentiates from less lipophilic analogs.
Calculated values; no experimental logP for comparator.
Lipophilicity Drug-likeness Membrane permeability

Aqueous Solubility Deficit vs. Parent Phenol Precursor

The target compound has a calculated logSw of −5.461, predicting extremely low aqueous solubility (~1.5 × 10⁻⁶ mol/L) . In contrast, the parent 5-hydroxy precursor (ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, CAS 49742-74-7; MW 247.29) bears a free phenolic OH group capable of hydrogen bonding with water, yielding substantially higher predicted aqueous solubility [1]. This large solubility differential (estimated >100-fold) dictates fundamentally different handling, DMSO stock preparation, and assay buffer compatibility protocols.

Solubility Deficit
Class-level inference
logSw −5.46; >100× lower than parent phenol
Requires DMSO stock preparation and careful aqueous dilution; direct replacement of parent phenol not advised.
Predicted solubility; experimental validation recommended.
Aqueous solubility Formulation logSw

Heavy-Atom Utility: Bromine vs. Chlorine in X-ray Phasing

The bromine atom in the 4-bromobenzoyl moiety provides anomalous scattering signal suitable for experimental phasing in macromolecular X-ray crystallography. Bromine (f' at Cu Kα ≈ −0.7 e⁻; f'' ≈ 7.4 e⁻) generates substantially stronger anomalous signal than chlorine (f'' ≈ 0.7 e⁻ at Cu Kα) [1]. This quantitative advantage allows reliable SAD or MAD phasing at lower redundancy and potentially lower resolution limits. The 4-chlorobenzoyl analog (ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate), while synthetically accessible , would provide approximately 10× weaker anomalous signal, limiting its utility in crystallographic phasing experiments.

Anomalous Scattering
Class-level inference
Br f'' 7.4 e⁻ vs. Cl f'' 0.7 e⁻ (Cu Kα); ~10.6× stronger
Enables experimental phasing for co-crystal structures; chloro analog provides insufficient signal.
Anomalous scattering factors from Int. Tables for Crystallography.
X-ray crystallography SAD/MAD phasing Anomalous scattering

Molecular Weight and PSA vs. N-Benzyl-3-Bromo Regioisomer

The target compound (MW 430.3, TPSA 42.57 Ų) is significantly smaller than its N-benzyl-3-bromo regioisomeric analog, ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate (MW 492.4, C₂₆H₂₂BrNO₄) . The +62.1 Da molecular weight increase in the N-benzyl analog moves it further from optimal oral drug-like space (median MW for oral drugs ≈ 350–400 Da). Additionally, the meta-bromo substitution pattern in the 3-bromo regioisomer alters the electrostatic potential surface differently from the para-bromo arrangement, potentially affecting π-stacking and halogen-bonding interactions with biological targets [1].

MW & PSA Comparison
Head-to-head
Target MW 430.3 Da vs. 492.4 Da (+62.1 Da); para-Br vs. meta-Br
Lower MW may reduce deviation from oral drug-like space; regiochemistry distinct, potentially affecting target binding.
Calculated properties; TPSA equivalent core.
Molecular weight PSA Oral bioavailability prediction

Synthetic Tractability: Aryl Bromide Cross-Coupling Handle

The 4-bromobenzoyl moiety provides a competent aryl bromide substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1]. Aryl bromides exhibit superior reactivity compared to aryl chlorides in oxidative addition (relative rate: Ar-Br >> Ar-Cl), while offering greater stability than aryl iodides during storage [2]. The unsubstituted benzoyl analog lacks a coupling handle entirely, precluding late-stage diversification at this position. This synthetic differentiation means the target compound can serve as both a screening hit and a diversification-ready intermediate for parallel library synthesis, a dual functionality not shared by the chloro (lower reactivity) or unsubstituted (no handle) analogs.

Cross-Coupling Rate
Class-level inference
Ar-Br oxidative addition ~100× faster than Ar-Cl (relative rate)
Supports efficient late-stage diversification via Suzuki coupling; chloro analog less reactive.
Organometallic principle; specific catalyst/conditions influence rate.
Suzuki coupling Chemical diversification Library synthesis

Biological Target Class: Indole-3-carboxylate as DP Receptor Antagonist

Indole-3-carboxylate derivatives bearing benzoyl-type substituents at the indole 5-position have been claimed as prostaglandin D₂ (DP) receptor antagonists in the patent literature [1]. Within this chemotype, optimized leads have demonstrated DP receptor functional antagonism with IC₅₀ values of 7.9 nM and 8.6 nM in PGD₂-induced cAMP production assays in platelet-rich plasma [2]. While no published quantitative data exist for the specific target compound at the DP receptor, its structural adherence to the pharmacophoric requirements defined in US 8,623,903 B2—namely an indole-3-carboxylate core with a 5-benzoyloxy substituent bearing a halogen at the para position—supports its classification as a DP receptor antagonist candidate [1]. Critically, the para-bromine substitution aligns with the SAR preference for electron-withdrawing para-substituents observed in the optimized indole DP antagonist series [2].

DP Antagonist Chemotype
Class-level inference
Structurally consistent with DP antagonist pharmacophore (US 8,623,903); no direct IC₅₀ data
Candidate for DP receptor screening; de novo IC₅₀ determination required.
Patent SAR; class-level inference only.
PGD2 receptor antagonist DP receptor Allergic disease

Optimal Procurement and Application Scenarios


Macromolecular X-ray Crystallography: SAD/MAD Phasing

The bromine atom in the 4-bromobenzoyl moiety provides a strong anomalous scattering signal (f'' ≈ 7.4 e⁻ at Cu Kα) suitable for experimental phasing of protein–ligand co-crystal structures [1]. This compound is the preferred choice over the 4-chloro analog (f'' ≈ 0.7 e⁻ at Cu Kα) when anomalous diffraction data are required for structure determination. Soaking or co-crystallization with the target protein followed by data collection at the Br K-edge or Cu Kα wavelength enables SAD or MAD phasing, eliminating the need for selenomethionine labeling or heavy-atom derivatization [1]. Procurement rationale: select this compound over the chloro analog when crystallographic phasing is a program objective.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The aryl bromide handle in the 4-bromobenzoyl group enables palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate focused analog libraries [2]. This reactivity profile (Ar-Br oxidative addition ~100× faster than Ar-Cl) makes the target compound superior to the 4-chlorobenzoyl analog for rapid parallel library synthesis. The unsubstituted benzoyl analog lacks this diversification capability entirely. Procurement rationale: prioritize this compound when downstream SAR expansion via cross-coupling is planned; the chloro analog is a suboptimal substitute for this purpose.

DP Receptor Antagonist Screening in Allergic Disease Programs

The compound's structural compliance with the indole-3-carboxylate DP receptor antagonist pharmacophore defined in US 8,623,903 B2 [3] supports its deployment in PGD₂/DP receptor binding and functional antagonism assays. Although direct IC₅₀ data are not publicly available, the para-bromobenzoyl substitution pattern aligns with the electron-withdrawing group preference observed in optimized DP antagonists (representative leads: IC₅₀ = 7.9–8.6 nM in cAMP functional assays) [4]. Procurement rationale: include this compound in DP receptor-focused screening decks; de novo activity determination is required but the chemotype precedent reduces screening risk.

Lipophilicity-Driven Cell-Based Phenotypic Screening

With a calculated logP/logD₇.₄ of 5.27 , this compound resides in a lipophilicity range associated with favorable passive membrane permeability. It is suited for cell-based phenotypic assays where target engagement requires traversal of the phospholipid bilayer. Compared to the unsubstituted benzoyl analog (estimated logP ~4.4–4.7), the 4-bromo compound may achieve higher intracellular concentrations at equivalent extracellular dosing. Procurement rationale: prefer this compound over the less lipophilic benzoyl analog when intracellular target access is a critical experimental requirement. Note that low aqueous solubility (logSw = −5.461) necessitates DMSO stock preparation at moderate concentrations (e.g., 10–30 mM) with careful monitoring for precipitation upon dilution into assay media.

Application
Selection Property
Validation Focus
Macromolecular co-crystal structure determination (SAD/MAD phasing)
Bromine anomalous scattering signal (heavy atom)
Phasing success in soaking/co-crystallization trials at Cu Kα or Br K-edge
Analog library synthesis via Suzuki-Miyaura cross-coupling
Aryl bromide as competent coupling partner
Reaction yield, scope, and purity of diversified analogs
DP1/DP2 receptor pathway studies in allergic inflammation models
DP antagonist pharmacophore alignment (indole-5-benzoyloxy)
De novo IC₅₀ determination in cAMP functional assays
Intracellular target engagement in cell-based phenotypic assays
Elevated logP for passive membrane permeability
Intracellular concentration measurement and solubility management under assay conditions
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